2-Methylmorpholine-4-carbothioamide chemical structure and bonding
2-Methylmorpholine-4-carbothioamide chemical structure and bonding
An In-Depth Technical Guide to the Structure and Bonding of 2-Methylmorpholine-4-carbothioamide
Introduction
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold.[1][2] Its frequent incorporation into bioactive molecules is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[3] When this versatile heterocycle is functionalized with a carbothioamide group—a known pharmacophore with a diverse range of biological activities—the resulting molecule becomes a compelling subject for investigation.[4]
This guide provides a detailed examination of 2-Methylmorpholine-4-carbothioamide, a molecule that marries these two significant moieties. As Senior Application Scientists, our objective is to move beyond a superficial description, delving into the nuanced interplay of its chemical structure, bonding characteristics, and stereochemistry. We will explore the causality behind its properties and lay out the experimental and computational logic used to characterize such compounds, offering a framework for researchers and drug development professionals to leverage this knowledge in their own discovery pipelines.
Molecular Architecture and Stereochemistry
The foundational step in understanding any molecule's potential is a thorough analysis of its three-dimensional structure. 2-Methylmorpholine-4-carbothioamide is composed of two key functional regions: the saturated 2-methylmorpholine heterocycle and the exocyclic 4-carbothioamide group.
The chemical formula for the (S)-enantiomer is C6H12N2OS, and its structure can be unambiguously identified by its SMILES string C[C@H]1CN(CCO1)C(=S)N and InChIKey RBGNHXFRXKFNSA-UHFFFAOYSA-N.[5][6] The presence of a methyl group at the C2 position of the morpholine ring introduces a chiral center. This is a critical feature, as enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Consequently, stereoselective synthesis and characterization are paramount in any development program involving this scaffold.
Caption: Key structural components of 2-Methylmorpholine-4-carbothioamide.
Physicochemical Properties
A molecule's physical and chemical properties dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, formulating drug products, and predicting pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The properties for the related, unsubstituted morpholine-4-carbothioamide provide a valuable baseline.
| Property | Value | Source |
| Molecular Formula | C6H12N2OS | [6] |
| Molecular Weight | 160.24 g/mol | [6] |
| CAS Number | 790184-33-7 ((R)-isomer) | [7] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | 148-155 °C (for morpholine-4-carbothioamide) | [8] |
| pKa (Acidic) | ~11.3 (for morpholine-4-carbothioamide) | [8] |
| pKa (Basic) | ~0.9 (for morpholine-4-carbothioamide) | [8] |
| LogP (Octanol-Water) | -0.554 (for morpholine-4-carbothioamide) | [8] |
| Hydrogen Bond Donors | 1 (for morpholine-4-carbothioamide) | [9] |
| Hydrogen Bond Acceptors | 2 (for morpholine-4-carbothioamide) | [9] |
The Nature of the Bonding: A Deeper Analysis
The biological activity of a molecule is intimately linked to its electronic structure and the specific nature of its chemical bonds. These factors determine molecular shape, flexibility, and the ability to form non-covalent interactions with macromolecular targets like proteins and enzymes.
Morpholine Ring Conformation
The six-membered morpholine ring is not planar. Like cyclohexane, it adopts a stable, low-energy chair conformation to minimize steric and torsional strain.[3] The oxygen atom in the ring withdraws electron density from the nitrogen (an inductive effect), making the morpholine nitrogen less basic than that of a comparable piperidine.[10] This modulation of basicity is a key tool in drug design for optimizing ligand-receptor interactions and improving oral bioavailability.
The Carbothioamide Moiety: Resonance and Planarity
The carbothioamide group (-C(=S)N<) is a fascinating functional group characterized by significant resonance stabilization. The lone pair of electrons on the nitrogen atom can be delocalized into the C=S pi-system.
This resonance has two critical consequences:
-
Partial Double Bond Character: The C-N bonds within and connected to the carbothioamide group have partial double bond character. This restricts rotation around these bonds, making the entire thioamide unit relatively planar.
-
Enhanced Hydrogen Bonding: The delocalization of electrons increases the polarity of the N-H bonds and enhances the hydrogen bond acceptor capability of the sulfur atom.
Crystal structure analyses of closely related N-acyl-morpholine-4-carbothioamides confirm that intermolecular hydrogen bonds, such as N-H···O and C-H···S, are dominant forces in the solid state.[11] These same interactions are fundamental to how the molecule will recognize and bind to a biological target.
Caption: Key hydrogen bonding interactions for receptor recognition.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic route is the bedrock of any chemical research program. The synthesis of 2-Methylmorpholine-4-carbothioamide can be logically approached from its constituent parts.
Proposed Synthetic Protocol
This protocol describes a common and reliable method for the synthesis of N-substituted carbothioamides from a secondary amine.
Objective: To synthesize 2-Methylmorpholine-4-carbothioamide from 2-methylmorpholine.
Principle: The synthesis involves a two-step, one-pot reaction. First, thiophosgene reacts with 2-methylmorpholine to form an intermediate thiocarbamoyl chloride. This highly reactive intermediate is not isolated but is immediately treated with ammonia to yield the final carbothioamide product. The choice of a biphasic solvent system and a base is critical to trap the HCl byproduct and drive the reaction to completion.
Materials:
-
(R)- or (S)-2-Methylmorpholine
-
Thiophosgene (CSCl₂)
-
Ammonia (aqueous solution, ~28-30%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylmorpholine (1.0 eq) in DCM (10 volumes). Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Formation of Thiocarbamoyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add a solution of thiophosgene (1.1 eq) in DCM (2 volumes) dropwise via the dropping funnel over 30 minutes. Causality: The base (NaHCO₃) neutralizes the HCl formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.
-
Intermediate Reaction: Allow the mixture to stir vigorously at 0 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Ammonolysis: Add concentrated aqueous ammonia (5.0 eq) dropwise to the reaction mixture at 0 °C.
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the intermediate is fully consumed as indicated by TLC.
-
Workup and Isolation: Separate the organic layer. Wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 2-Methylmorpholine-4-carbothioamide.
Spectroscopic Validation
Every synthesized compound must be rigorously characterized to confirm its identity and purity. This constitutes a self-validating system for the protocol.
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the protons of the morpholine ring (typically in the 2.5-4.0 ppm range), a doublet for the C2-methyl group, and a broad singlet for the -NH₂ protons of the carbothioamide.
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the characteristic downfield signal for the thiocarbonyl carbon (C=S), typically observed above 180 ppm.
-
FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. Key vibrational bands to look for include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=S stretching band (1200-1300 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio.
Relevance in Drug Discovery and Medicinal Chemistry
The true value of a molecule like 2-Methylmorpholine-4-carbothioamide lies in its potential as a building block or lead compound in drug discovery. The morpholine scaffold is a well-established component in approved drugs like the anticancer agent Gefitinib and the antibiotic Linezolid.[10] Its inclusion often improves the ADME properties of a lead compound.
The drug discovery process is a logical workflow where scaffolds like this are identified and optimized. The presence of the chiral center and the versatile carbothioamide group provides multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
2-Methylmorpholine-4-carbothioamide is more than a simple chemical structure; it is a carefully designed convergence of two medicinally significant pharmacophores. Its inherent chirality, the conformational rigidity of its morpholine ring, and the unique electronic and hydrogen-bonding capabilities of its carbothioamide group make it a highly valuable scaffold. A deep understanding of its bonding, stereochemistry, and synthetic accessibility, as detailed in this guide, provides researchers with the authoritative grounding necessary to exploit its full potential in the rational design of next-generation therapeutics.
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